5-Methyl-7-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid
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Overview
Description
Chuangxinmycin is an antibiotic isolated from the microorganism Actinoplanes tsinanensis in the 1970s. It possesses a unique indole-dihydrothiopyran heterocyclic skeleton . Chuangxinmycin has demonstrated in vitro antibacterial activity and in vivo efficacy in mouse infection models, as well as preliminary clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of Chuangxinmycin involves a series of biochemical reactions. The biosynthetic gene cluster responsible for its production has been identified and cloned . The process includes the conversion of L-tryptophan to seco-chuangxinmycin through various biochemical steps, utilizing a sulfur transfer system .
Industrial Production Methods
Industrial production of Chuangxinmycin can be achieved through fermentation processes using Actinoplanes tsinanensis. The fermentation and isolation procedures involve cultivating the microorganism under specific conditions to maximize the yield of Chuangxinmycin .
Chemical Reactions Analysis
Types of Reactions
Chuangxinmycin undergoes several types of chemical reactions, including:
Oxidation: Involves the formation of the dihydrothiopyran ring.
Sulfur Transfer: A unique sulfur-transfer reaction catalyzed by a deubiquitinase-like sulfurtransferase.
Common Reagents and Conditions
Common reagents used in the synthesis of Chuangxinmycin include sulfur carrier proteins and cytochrome P450 enzymes . The reaction conditions typically involve enzymatic catalysis under controlled temperature and pH.
Major Products
The major product formed from these reactions is Chuangxinmycin itself, characterized by its indole-dihydrothiopyran skeleton .
Scientific Research Applications
Chuangxinmycin has a wide range of scientific research applications:
Mechanism of Action
Chuangxinmycin exerts its effects by selectively inhibiting bacterial tryptophanyl-tRNA synthetase . This inhibition disrupts protein synthesis in bacteria, leading to their death. The molecular targets involved include the active site of the tryptophanyl-tRNA synthetase enzyme .
Comparison with Similar Compounds
Chuangxinmycin is unique due to its indole-dihydrothiopyran skeleton and selective inhibition of bacterial tryptophanyl-tRNA synthetase . Similar compounds include:
Selenocysteine: An organoselenium compound with distinct chemical properties.
Selenomethionine: Another organoselenium compound with unique biological functions.
Chuangxinmycin stands out due to its specific sulfur incorporation mechanism and its potential as a therapeutic agent .
Properties
Molecular Formula |
C12H11NO2S |
---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
5-methyl-7-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-6-7-5-13-8-3-2-4-9(10(7)8)16-11(6)12(14)15/h2-6,11,13H,1H3,(H,14,15) |
InChI Key |
DKHFLDXCKWDVMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(SC2=CC=CC3=C2C1=CN3)C(=O)O |
Origin of Product |
United States |
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